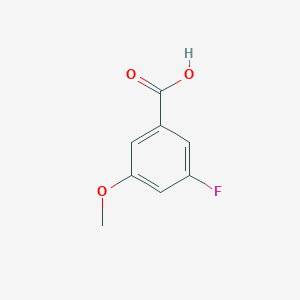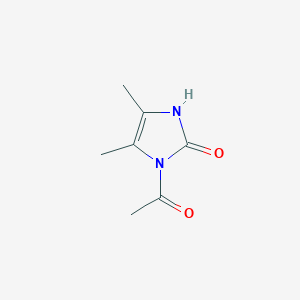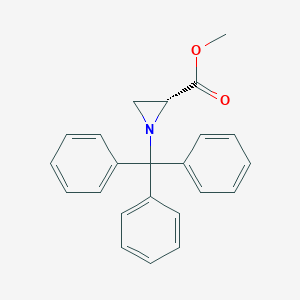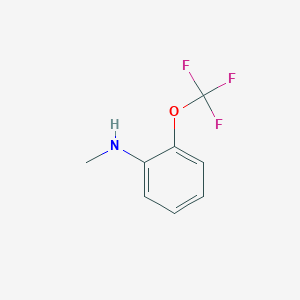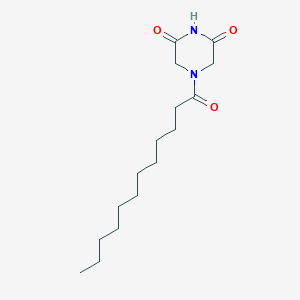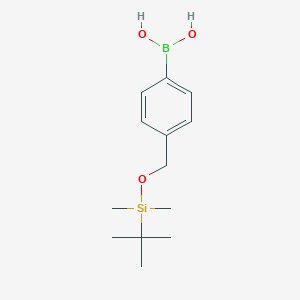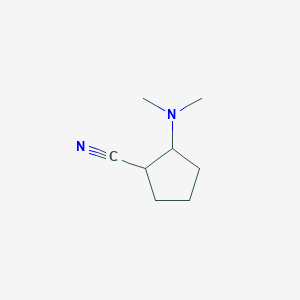
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C9H15N. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the alkylation of enolates. It may also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). However, it has been shown to have low toxicity in animal studies. It is not known to have any specific physiological effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its potential side effects or toxicity.
Direcciones Futuras
There are several potential future directions for research on Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. It may also have potential applications in the development of new materials or as a ligand in coordination chemistry. Further studies are needed to determine its potential side effects and toxicity in humans.
Métodos De Síntesis
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a catalyst such as zinc chloride. Another method involves the reaction of cyclopentanone with dimethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) has potential applications in various fields of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new materials such as polymers and liquid crystals. In addition, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
167280-11-7 |
|---|---|
Nombre del producto |
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) |
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-(dimethylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-10(2)8-5-3-4-7(8)6-9/h7-8H,3-5H2,1-2H3 |
Clave InChI |
OJZYSLZVUVYYKP-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCC1C#N |
SMILES canónico |
CN(C)C1CCCC1C#N |
Sinónimos |
Cyclopentanecarbonitrile, 2-(dimethylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



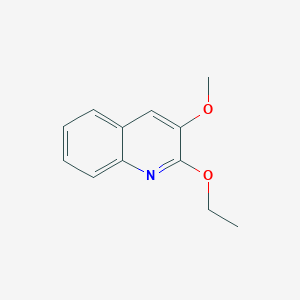

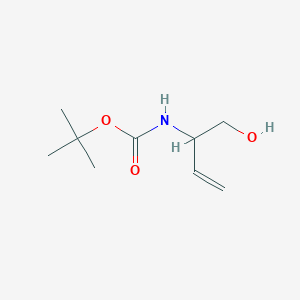
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)

